2-(4-Fluorophenyl)azetidine
Overview
Description
Synthesis Analysis
The synthesis of azetidines, such as 2-(4-Fluorophenyl)azetidine, has been a topic of interest in recent research. One approach involves visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The molecular weight of 2-(4-Fluorophenyl)azetidine is 151.18 . The SMILES string representation of the molecule is Fc1ccc(cc1)C2CCN2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Fluorophenyl)azetidine include a molecular weight of 151.18 . The compound is stored at -20°C . It is a liquid at room temperature .Scientific Research Applications
Synthesis and Characterization
Synthetic Routes and Characterization of Azetidine Derivatives Azetidines, including 2-(4-Fluorophenyl)azetidine, are synthesized via various methods and characterized using techniques such as TLC, FTIR, 1H-NMR, 13C-NMR, and GCMS. These derivatives are known for their potential medicinal applications. One notable study involved synthesizing Schiff bases and azetidines derived from phenyl urea derivatives, which exhibited moderate to significant antioxidant effects (Nagavolu et al., 2017).
Structural Analysis Ezetimibe, which includes a 4-fluorophenyl azetidine moiety, has its crystal structure solved from laboratory powder diffraction data. The structure elucidation aids in understanding the molecular arrangement and interactions, crucial for its role in inhibiting cholesterol absorption (Brüning et al., 2010).
Applications in Imaging and Sensing
Fluorescent Probes for Organic Liquids Discrimination Azetidine derivatives are incorporated into fluorescent probes, significantly enhancing their quantum yield and Stoke's shift. These probes, especially A2 and A4, demonstrate exceptional capabilities in distinguishing structurally relevant organic liquids, making them valuable for analytical applications in chemistry (Liu et al., 2016).
Single-Molecule Imaging The incorporation of azetidine into small, cell-permeable fluorophores has led to the development of 'Janelia Fluor' dyes, which exhibit superior brightness and photostability. These attributes make them ideal for advanced imaging techniques, including single-particle tracking and localization microscopy (Grimm et al., 2016).
Therapeutic and Biological Relevance
Antibacterial and Antimicrobial Properties Several studies have focused on the synthesis and biological evaluation of azetidine derivatives for their potential antibacterial and antimicrobial properties. For instance, novel pyridine containing substituted phenyl azetidine-2-one derivatives have demonstrated mild to moderate activity against certain bacteria strains, highlighting their potential as antibiotics (Rani & Reddy, 2018).
Anticancer Potential Azetidine derivatives have also been explored for their anticancer properties. Thiourea compounds bearing the 3-(4-methoxyphenyl)azetidine moiety have shown significant in vitro anticancer activity against various human cancer cell lines. Compounds like 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide (3B) have demonstrated potency in specific cell lines, suggesting potential as novel antitumor agents (Parmar et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSFAJGOENYINQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655325 | |
Record name | 2-(4-Fluorophenyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)azetidine | |
CAS RN |
959238-17-6 | |
Record name | 2-(4-Fluorophenyl)azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959238-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluorophenyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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